(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Overview
Description
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is an organic compound known for its unique structure and properties. It is a chiral molecule, meaning it has non-superimposable mirror images, which makes it particularly interesting in the field of asymmetric synthesis. This compound is often used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the reaction of 2,2-bis(bromomethyl)propane with (4S)-(-)-4-isopropyloxazoline in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxazoline rings. The general reaction scheme is as follows:
Starting Materials: 2,2-bis(bromomethyl)propane and (4S)-(-)-4-isopropyloxazoline.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), base (e.g., sodium hydride), and inert atmosphere (e.g., nitrogen or argon).
Procedure: The base is added to the anhydrous solvent, followed by the addition of 2,2-bis(bromomethyl)propane. After the base has fully reacted, (4S)-(-)-4-isopropyloxazoline is added dropwise. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as palladium, platinum, and rhodium.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., palladium chloride), solvents (e.g., dichloromethane), and mild heating.
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol), and room temperature conditions.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coordination reactions typically yield metal-ligand complexes, while substitution reactions can produce various substituted oxazoline derivatives.
Scientific Research Applications
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential in enzyme mimetics and as a scaffold for drug design.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of chiral drugs.
Industry: Utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) primarily involves its role as a ligand in coordination chemistry. The oxazoline rings coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The chiral nature of the compound allows it to induce asymmetry in the products, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane:
2,2-Bis(4-(2,3-epoxypropoxy)phenyl)propane:
2,2-Bis(4-aminophenoxy)phenyl)propane: Used in the synthesis of high-temperature-resistant polymers.
Uniqueness
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is unique due to its chiral nature and its ability to form stable complexes with metal ions. This makes it particularly valuable in asymmetric catalysis, where the production of enantiomerically pure compounds is essential.
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZUPCITFHSROM-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473814 | |
Record name | 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131833-92-6 | |
Record name | 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 131833-92-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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